2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-6-11(14)13-7-9-5-8-3-1-2-4-10(8)15-9/h1-4,9H,5-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTSQTKIVKMQTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1182992-49-9 | |
| Record name | 2-chloro-N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide typically involves the reaction of 2,3-dihydro-1-benzofuran with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bond can be hydrolyzed to produce the corresponding carboxylic acid and amine.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents, depending on the desired transformation.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H12ClNO2
- Molecular Weight : 225.67 g/mol
- Structure : The compound features a chloro group and an acetamide moiety attached to a benzofuran derivative, enhancing its reactivity and biological activity.
Medicinal Chemistry
The compound is primarily used as a precursor in the synthesis of various bioactive compounds. Notable applications include:
- Anticancer Agents : It serves as a starting material for synthesizing (dihydro)benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives, which have demonstrated significant anticancer properties. Research indicates that some substituted benzofurans exhibit dramatic anticancer activities.
- Antimicrobial Properties : Studies have shown that benzofuran derivatives possess strong antibacterial activities. The compound's structure allows it to interact with bacterial enzymes and disrupt their functions, making it a candidate for developing new antimicrobial agents.
- Antioxidant Activities : The compound is involved in synthesizing 1,3-benzofuran derivatives, which have shown promising antioxidant activities with effective concentrations (EC50 values) ranging from 8.27 mM to 10.59 mM.
Organic Synthesis
In organic chemistry, 2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide is utilized for:
- Synthesis of Complex Derivatives : It can be transformed into complex benzofuran derivatives and novel scaffold compounds of benzothiophene and benzofuran, which are being explored as anticancer agents.
- Development of Macrocyclic Compounds : Recent research has highlighted the potential of novel macrocyclic benzofuran compounds derived from this compound to exhibit anti-hepatitis C virus activity, positioning them as potential therapeutic agents.
Case Studies and Research Findings
Several studies have investigated the biological activities and synthetic applications of this compound:
| Study Title | Findings |
|---|---|
| Synthesis and Anticancer Activity of Benzofuran Derivatives | Demonstrated significant anticancer effects in vitro with specific derivatives showing IC50 values below 10 µM. |
| Antimicrobial Activity of Benzofuran Compounds | Identified strong antibacterial properties against various strains, suggesting potential for drug development. |
| Antioxidant Properties of Benzofuran Derivatives | Reported EC50 values indicating effective antioxidant capacity compared to standard antioxidants. |
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with various enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific derivative and its application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Chloroacetamides in Agrochemicals
Several chloroacetamide derivatives are widely used as herbicides. Key examples include:
Key Differences :
- Substituent Effects : The benzofuran-methyl group in the target compound introduces a bicyclic oxygen-containing heteroaromatic system, which may enhance metabolic stability compared to alachlor’s linear alkyl chains or dimethenamid’s thienyl group .
- Reactivity : The α-chlorine in chloroacetamides is critical for herbicidal activity, acting as a leaving group in nucleophilic reactions. Steric hindrance from the benzofuran moiety might modulate reactivity .
Structural Analogs in Crystallography
Crystal structures of related chloroacetamides reveal trends in hydrogen bonding and molecular conformation:
Insights :
Comparison :
Implications :
- The benzofuran group may reduce toxicity compared to alachlor’s diethylphenyl group, but rigorous testing is required .
Biological Activity
2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide (CAS No. 1182992-49-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₂ClNO₂
- Molecular Weight : 225.67 g/mol
- Structure : The compound features a benzofuran moiety, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that benzofuran derivatives, including this compound, exhibit various biological activities such as antimicrobial, anticancer, and analgesic effects.
Antimicrobial Activity
Benzofuran derivatives have shown significant antimicrobial properties. For instance:
- A study highlighted the synthesis of several benzofuran derivatives that displayed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.039 μg/mL for specific derivatives .
- The presence of hydroxyl groups at certain positions on the benzofuran ring has been correlated with enhanced antibacterial activity .
Anticancer Activity
The anticancer potential of this compound is supported by findings in related compounds:
- Compounds derived from benzofuran structures have been evaluated for their cytotoxic effects against various cancer cell lines. For example, a series of benzofuran derivatives exhibited IC₅₀ values indicating significant growth inhibition in cancer cell lines such as Hep-2 and P815 .
- Structure-activity relationship (SAR) studies suggest that modifications to the benzofuran structure can enhance anticancer efficacy through mechanisms involving apoptosis and cell cycle arrest .
Analgesic Activity
Research has also explored the analgesic properties of benzofuran derivatives:
- A study demonstrated that certain 2,3-dihydro-1-benzofuran derivatives could reverse neuropathic pain in animal models without affecting locomotor behavior . This suggests a potential for therapeutic application in pain management.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to or derived from this compound:
The mechanisms through which this compound exerts its biological effects are still under investigation:
- Antimicrobial Mechanism : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Mechanism : May involve induction of apoptosis via mitochondrial pathways or inhibition of specific oncogenic signaling pathways.
- Analgesic Mechanism : Potentially involves modulation of cannabinoid receptors or other pain-related pathways.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via condensation reactions, such as coupling chloral hydrate with substituted acetamides in melt conditions . Optimization involves adjusting stoichiometric ratios (e.g., 1:1 molar ratio of reactants) and reaction temperatures (typically 80–120°C). Purification is achieved using column chromatography with ethyl acetate/hexane (3:7 v/v) or recrystallization from ethanol. Yield improvements (e.g., from 60% to 85%) are observed with catalytic bases like triethylamine .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies key functional groups (e.g., C=O at ~1680–1720 cm⁻¹, NH stretch at ~3200–3350 cm⁻¹) .
- NMR : ¹H NMR resolves benzofuran protons (δ 6.8–7.4 ppm) and methylene groups (δ 3.5–4.2 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–170 ppm) and aromatic systems .
- X-ray Crystallography : Provides definitive bond lengths/angles (e.g., C-Cl bond ~1.74 Å) for crystalline derivatives .
Advanced Research Questions
Q. How can researchers design experiments to study interactions between this compound and biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- In Vitro Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding constants (e.g., Kd values). For example, competitive binding assays with safeners can clarify herbicidal activity .
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cytochrome P450 enzymes). Validate predictions with mutagenesis studies .
Q. How should contradictions in spectral data during structural elucidation be resolved?
- Methodological Answer :
- Heteronuclear NMR : Use HSQC/HMBC to resolve overlapping signals (e.g., distinguishing benzofuran vs. acetamide protons) .
- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to track specific groups in complex derivatives.
- X-ray Validation : Cross-reference NMR/IR data with crystallographic results to confirm ambiguous assignments .
Q. What computational methods are suitable for predicting the compound’s binding affinity and toxicity profile?
- Methodological Answer :
- QSAR Models : Train models using descriptors like logP (lipophilicity) and topological polar surface area (TPSA) to predict herbicidal activity .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess stability of binding modes. Tools like GROMACS or AMBER are recommended .
- ADMET Prediction : Use SwissADME or ProTox-II to estimate metabolic pathways (e.g., CYP3A4-mediated oxidation) and LD50 values .
Data Contradiction Analysis
Q. How can discrepancies in biological activity data (e.g., unexpected toxicity in cell assays) be investigated?
- Methodological Answer :
- Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., oxanilic acid derivatives) that may exhibit off-target effects .
- Dose-Response Studies : Perform MTT assays on human cell lines (e.g., HepG2) across concentrations (1–100 µM) to distinguish cytotoxic vs. cytostatic effects .
- Safener Co-Administration : Test if compounds like benoxacor mitigate toxicity by modulating glutathione-S-transferase activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
